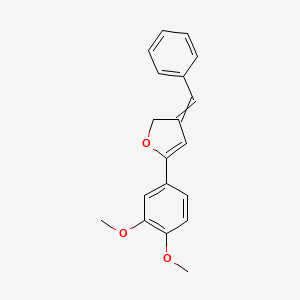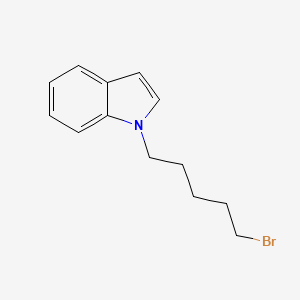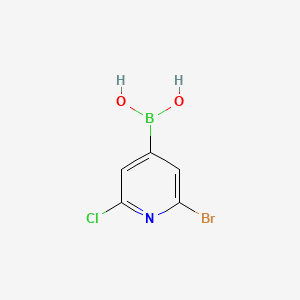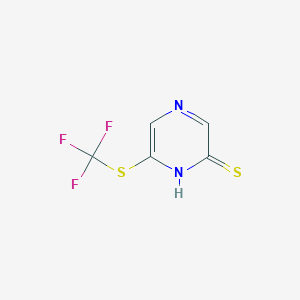![molecular formula C7H6N2O2 B11757603 6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11757603.png)
6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound with a unique structure that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrrolo[3,2-b]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings. The presence of a hydroxyl group at the 6-position adds to its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves multi-step processes that include the formation of the pyrrolo[3,2-b]pyridine core followed by functionalization at the 6-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation to introduce the hydroxyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process. Purification methods, including crystallization and chromatography, are employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrrolo[3,2-b]pyridine core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 6-position can form hydrogen bonds with active sites, enhancing binding affinity. The pyrrolo[3,2-b]pyridine core can interact with hydrophobic pockets, stabilizing the compound-target complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different functional groups.
1H-pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to a pyridine ring.
1H-pyrrolo[3,2-b]pyridine derivatives: Various derivatives with different substituents that modify their chemical and biological properties.
Uniqueness: 6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is unique due to the presence of the hydroxyl group at the 6-position, which significantly influences its reactivity and biological activity. This functional group allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C7H6N2O2 |
|---|---|
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
6-hydroxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C7H6N2O2/c10-4-1-6-5(8-3-4)2-7(11)9-6/h1,3,10H,2H2,(H,9,11) |
Clé InChI |
XNOAFJMFVPPWHR-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=N2)O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757545.png)
![tert-Butyl (1R,5S,6S)-rel-6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11757546.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(2-methoxyethyl)amine](/img/structure/B11757552.png)
![(6aR,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile](/img/structure/B11757565.png)


![[(3-Bromo-benzyl)-methyl-amino]-acetic acid](/img/structure/B11757583.png)
![tert-Butyl (S)-4-amino-1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11757590.png)

![((3S,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B11757604.png)
